3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin
Description
3(3'-Bromophenyl)-7-hydroxy-4-methylcoumarin (CAS 720674-99-7) is a synthetic coumarin derivative with a 3-phenyl substituent bearing a bromine atom at the 3'-position. Its structure features a hydroxyl group at position 7 and a methyl group at position 4 of the coumarin core. The bromine atom enhances electronic effects and steric interactions, while the methyl group at position 4 improves lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-bromophenyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-13-6-5-12(18)8-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPOWFTHJUJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylboronic acid and 4-methylcoumarin.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-bromophenylboronic acid with 4-methylcoumarin.
Industrial Production Methods
Industrial production of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Oxidation Reactions: The hydroxyl group at the 7 position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, tetrahydrofuran (THF) or dimethylformamide (DMF) .
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide .
Reduction: Lithium aluminum hydride, sodium borohydride .
Major Products
Substitution: Formation of new carbon-carbon bonds with various substituents.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or dehalogenated products.
Scientific Research Applications
It appears that "3-(3'-bromophenyl)-7-hydroxy-4-methylcoumarin" is a specific derivative of coumarin, which has a variety of applications. Coumarin is a "natural, privileged and versatile scaffold" for medicinal chemists . Several search results discuss coumarin derivatives and their applications, but not specifically "3-(3'-bromophenyl)-7-hydroxy-4-methylcoumarin." Therefore, the information below discusses coumarin derivatives in general.
General Applications of Coumarin Derivatives
- Optical Bleaching Agents Certain coumarin compounds, such as 3-phenyl-7-hydroxy-coumarin, can be applied as optical bleaching agents to synthetic textiles like polyacrylonitrile or synthetic polyesters . These agents can be used in solutions, organic solvents, or aqueous dispersions and may be combined with washing agents or added to spinning compositions for producing fibers, threads, and films . The brightening effect is stable to light and bleaching liquors containing chlorites .
- Biopesticides Some coumarin derivatives are considered lead molecules as biopesticides . For example, 4-methyl-7-hydroxy coumarin derivatives have been synthesized and tested as biopesticides . One derivative, 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one, was found to be potent against mosquito larvae .
- Medicinal Chemistry 3-Phenylcoumarins have a wide range of applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and antioxidant properties . They have been explored for their potential in treating immune complex-mediated inflammatory diseases and have shown inhibitory activity against nitric oxide production in certain cell lines . Some derivatives have also demonstrated interesting soybean lipoxygenase inhibitory activities .
- Anticancer Agents Certain 3-phenylcoumarins have shown potential as anticancer agents . For instance, some compounds have exhibited effects on the growth of adenocarcinomic human alveolar basal epithelial cells and liver cancer cells . Additionally, specific derivatives have demonstrated anti-angiogenesis activities and have shown promise against cervical cancer cells .
- Fluorescent Sensors 3-(Bromoacetyl)coumarins can be used in analytical chemistry and as fluorescent sensors . They serve as building blocks in the preparation of heterocyclic systems .
- Melanogenesis Enhancement 7-Hydroxy-4-methylcoumarin derivatives can enhance melanogenesis in B16 melanoma cells . 7-Hydroxy-4-methylcoumarin is able to upregulate melanogenesis-related proteins .
Mechanism of Action
The mechanism of action of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Signal Transduction: It can modulate cellular signaling pathways by interacting with receptors and other signaling molecules .
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Bromine Position (3' vs. 4') :
- The 3'-bromophenyl group in the main compound enhances MAO-B selectivity compared to its 4'-bromophenyl isomer, likely due to optimized steric interactions with the enzyme’s active site .
- In contrast, 3(4'-bromophenyl)-6-hydroxy-4-methylcoumarin shows weaker tyrosinase inhibition than dihydroxy analogs, suggesting adjacent hydroxyl groups are critical for binding .
Substituents on the Coumarin Core :
- Methyl at position 4 (vs. position 6) improves lipophilicity, enhancing membrane permeability but reducing MAO-B potency compared to 3(3'-bromophenyl)-6-methylcoumarin derivatives .
- Hydroxyl groups at positions 6 and 7 (e.g., 3(3'-bromophenyl)-6,7-dihydroxycoumarin) significantly boost tyrosinase inhibition (IC₅₀ < 1 µM) but may reduce metabolic stability .
Enzyme Inhibition Profiles: The main compound exhibits moderate MAO-B inhibition (pIC₅₀ ~7.5) but lacks the picomolar activity of 3(3'-methoxyphenyl)-6-methylcoumarin, highlighting the importance of methoxy and methyl positioning .
Antioxidant Activity: The bromophenyl group in the main compound enhances radical scavenging compared to 4-methylumbelliferone, as bromine stabilizes the phenolic radical via electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methyl group increases logP values, improving blood-brain barrier penetration compared to polar dihydroxy analogs .
- Solubility : The hydroxyl group at position 7 enhances aqueous solubility relative to methoxy-substituted derivatives (e.g., 3(3'-methoxyphenyl)-6-methylcoumarin) .
- Metabolic Stability : Bromine at the 3'-position reduces susceptibility to cytochrome P450 metabolism compared to unsubstituted phenylcoumarins .
Biological Activity
3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin is a coumarin derivative that has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₉BrO₃
- CAS Number : 720674-99-7
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. In a study evaluating various coumarins, 3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin demonstrated strong inhibition of lipid peroxidation and radical scavenging activity. The IC50 values for this compound were found to be comparable to established antioxidants.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 3(3'-Bromophenyl)-7-hydroxy-4-methylcoumarin | 5.5 |
| Standard Antioxidant (Trolox) | 6.0 |
Antimicrobial Activity
The compound has been tested against various bacterial strains and fungi. Its antimicrobial activity was assessed using disk diffusion and broth microdilution methods. The results indicated that it possesses notable antibacterial and antifungal properties.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential as an anti-inflammatory agent.
The biological activities of 3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The hydroxy groups at positions 7 and 8 are crucial for its antioxidant activity, facilitating the scavenging of free radicals.
- Antimicrobial Mechanism : The bromophenyl group enhances membrane permeability, allowing the compound to disrupt microbial cell walls.
- Anti-inflammatory Mechanism : It inhibits key signaling pathways involved in inflammation, such as NF-kB activation.
Case Studies
- Anticancer Activity : A study investigated the effects of this coumarin derivative on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated significant cytotoxicity with an IC50 value of approximately 25 µg/mL after 48 hours of treatment. The mechanism involved apoptosis induction through caspase activation.
- Neuroprotective Effects : Another study evaluated the neuroprotective potential against oxidative stress in neuronal cells. The compound reduced cell death induced by H₂O₂, highlighting its potential for treating neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin, and how do reaction conditions influence yield?
A three-step synthesis is commonly employed:
Protection of m-aminophenol using ethoxycarbonyl chloride to prevent unwanted side reactions.
Pechmann condensation with ethyl acetoacetate to form the coumarin core.
Bromination at position 3 using HBr and OXONE® under mild conditions to avoid over-bromination .
Key factors include temperature control during Pechmann condensation (60–80°C) and stoichiometric precision in bromination to minimize byproducts. Yields typically range from 45–65%, depending on purification efficiency.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at position 3, methyl at position 4) via ¹H and ¹³C NMR. Coumarin-specific signals include the lactone carbonyl (δ ~160 ppm in ¹³C NMR) .
- Mass spectrometry : HRMS or ESI-MS to verify molecular ion peaks (expected m/z for C₁₆H₁₁BrO₃: ~330–332 [M+H⁺]).
- UV/Vis spectroscopy : Characterize π→π* transitions in the coumarin scaffold (λmax ~320–340 nm) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 → 5:5) to separate brominated products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
Advanced Research Questions
Q. How do electronic effects of the 3'-bromophenyl group influence the compound’s photophysical properties?
The electron-withdrawing bromine substituent stabilizes the excited state via resonance and inductive effects, leading to:
- Red-shifted fluorescence : Enhanced conjugation increases emission wavelength (λem ~400–420 nm).
- Increased quantum yield : Reduced non-radiative decay due to rigid planar structure .
Experimental validation requires comparative studies with non-brominated analogs (e.g., 3-phenyl-7-hydroxy-4-methylcoumarin).
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?
- Antioxidant vs. pro-oxidant activity : At low concentrations (≤10 µM), it scavenges ROS via the 7-hydroxy group, but higher concentrations (>50 µM) may generate oxidative stress due to quinone formation .
- Antibacterial specificity : Activity against Gram-positive bacteria (e.g., S. aureus) is well-documented, but Gram-negative resistance may arise from efflux pumps or lipid membrane barriers .
Resolution strategies:- Dose-response assays to identify therapeutic windows.
- Synergistic studies with membrane disruptors (e.g., EDTA) to enhance Gram-negative efficacy .
Q. How can computational methods predict interactions between this compound and biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger to model binding to cytochrome P450 or bacterial topoisomerases. The bromophenyl group often occupies hydrophobic pockets .
- DFT calculations : Analyze charge distribution and H-bonding potential of the 7-hydroxy and lactone groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .
Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?
- Prodrug design : Acetylate the 7-hydroxy group to enhance lipophilicity, with enzymatic hydrolysis restoring activity in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve aqueous solubility and bioavailability .
- Co-crystallization : Use co-solvents (e.g., DMSO/PBS) during pharmacokinetic assays .
Methodological Guidance
Q. How should researchers design dose-response experiments to evaluate antitumor potential?
- Cell lines : Use MCF-7 (breast) or A549 (lung) cancer cells, with non-malignant fibroblasts (e.g., NIH/3T3) as controls.
- Assays :
Q. What analytical techniques resolve tautomeric or conformational ambiguities in this compound?
- X-ray crystallography : Definitive proof of tautomerism (e.g., lactone vs. open-chain forms) via crystal structure determination .
- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ or CDCl₃ to identify dynamic equilibria .
- IR spectroscopy : Detect lactone C=O stretches (~1700 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
